molecular formula C10H10ClF3N2O B2946091 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide CAS No. 339010-49-0

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide

Cat. No.: B2946091
CAS No.: 339010-49-0
M. Wt: 266.65
InChI Key: KWLSDFLDIVPWKI-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide is a chemical compound offered for research and development purposes. This substance features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, a structure recognized in the development of modern agrochemicals . Compounds based on this scaffold are frequently investigated as key intermediates in the synthesis of advanced fungicides and nematicides . This compound is of significant interest in agricultural chemistry research. Its structural similarity to established active ingredients, such as the succinate dehydrogenase inhibitor (SDHI) fungicide Fluopyram, suggests potential for use in studies targeting fungal pathogens and plant-parasitic nematodes . The mode of action for this class of compounds often involves the inhibition of mitochondrial energy metabolism in the target organism . Researchers can utilize this compound to explore new formulations and applications within crop protection programs. This product is strictly for laboratory and research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c1-5(9(17)15-2)8-7(11)3-6(4-16-8)10(12,13)14/h3-5H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLSDFLDIVPWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N-methylpropanamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Chlorine

The 3-chloro substituent on the pyridine ring undergoes displacement under SNAr conditions due to electron withdrawal from the trifluoromethyl group.

Reaction ConditionsReagents/CatalystsOutcome/ProductYieldSource
KF in DMAC (140–170°C, 5–10 hrs)Tetrabutylammonium bromideFluorine substitution at C3 position75–85%
NaN₃ in DMSO (120°C, 8 hrs)CuI catalystAzide formation68%

Key Findings :

  • Substitution reactions require polar aprotic solvents (e.g., DMAC, DMSO) and phase-transfer catalysts .

  • Steric hindrance from the trifluoromethyl group slows reactivity at C5 but enhances regioselectivity at C3 .

Amide Hydrolysis and Functionalization

The N-methylpropanamide moiety undergoes hydrolysis or derivatization under acidic/basic conditions.

Reaction TypeConditionsProductNotesSource
Acidic Hydrolysis6M HCl, reflux (12 hrs)2-[3-Chloro-5-(CF₃)pyridin-2-yl]propanoic acidRequires extended heating
Thioamide FormationLawesson’s reagent, THF (rt)Corresponding thioamide92% conversion in 2 hrs

Structural Insights :

  • The methyl group on the amide nitrogen reduces hydrolysis rates compared to unsubstituted analogs.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, leveraging the chlorine as a leaving group.

ReactionCatalytic SystemPartner ReagentProduct StructureYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidBiarylpyridine derivative60–70%
Buchwald-HartwigPd₂(dba)₃/Xantphos, toluenePrimary amineAminopyridine analog55%

Optimization Data :

  • Trifluoromethyl groups necessitate higher catalyst loadings (5–10 mol%) to offset electronic deactivation .

Electrophilic Aromatic Substitution (EAS)

Limited EAS reactivity occurs at the C5 position due to the strong electron-withdrawing effect of CF₃.

ReactionConditionsOutcomeEfficiencySource
NitrationHNO₃/H₂SO₄, 0°CNo reaction observed
HalogenationNBS, AIBN, CCl₄, 80°CTrace bromination at C5<5%

Mechanistic Note :

  • EAS is disfavored unless directed by strong meta-directing groups .

Stability Under Reductive Conditions

The trifluoromethyl group and amide bond exhibit resilience to common reductants.

ReductantConditionsOutcomeSource
H₂ (1 atm)Pd/C, MeOH, 25°C, 24 hrsNo reduction of CF₃ or amide
LiAlH₄THF, reflux, 6 hrsPartial reduction of amide to amine

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Fluopyram

Compound : Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
Key Differences :

  • Backbone : Fluopyram has a benzamide group and an ethyl linker, whereas the target compound features a propanamide group and a methyl substituent.
  • Physicochemical Properties: Fluopyram has a log POW of 3.3 and low water solubility (15 mg/L) but high solubility in organic solvents like DMSO (>250 g/L) . The target compound’s shorter alkyl chain (propanamide vs. Biological Activity: Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide but induces thyroid tumors in rodents . Structural modifications in the target compound could alter its metabolic stability or toxicity profile.

Substituent Variations in Pyridine Derivatives

a. Compound : 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide ()
  • Key Feature: Incorporates a sulfanyl (S-) bridge and a cyanoethyl-phenyl group.
  • Comparison: The sulfanyl group may increase reactivity or alter binding kinetics compared to the amide linkage in the target compound. The cyanoethyl group could enhance electron-withdrawing effects, influencing metabolic pathways .
b. Compound : (2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide ()
  • Key Feature : α,β-unsaturated amide (prop-2-enamide) with a conjugated double bond.
  • Comparison : The unsaturated backbone may enhance electrophilicity, increasing reactivity toward nucleophiles (e.g., glutathione). This contrasts with the saturated propanamide in the target compound, which is likely more metabolically stable .
c. Compound : N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide ()
  • Key Feature: Sulfonohydrazide group and naphthalene ring.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Inferred) Fluopyram (2E)-Prop-2-enamide
log POW ~2.8–3.1 (estimated) 3.3 2.9 (calculated)
Water Solubility Moderate (est. 20–50 mg/L) 15 mg/L <10 mg/L (est.)
Metabolic Stability Likely high (amide bond) Moderate Low (α,β-unsaturated)

Toxicity and Regulatory Considerations

  • Fluopyram: Classified as a thyroid carcinogen in rodents, with residues monitored as the sum of fluopyram and metabolites (e.g., 2-(trifluoromethyl)benzamide) in food commodities .
  • However, the 3-chloro-5-(trifluoromethyl)pyridine core warrants caution due to its persistence in metabolic pathways .

Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide is a pyridine derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈ClF₃N₂O
  • Molecular Weight : 238.62 g/mol
  • CAS Number : 1823183-83-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing trifluoromethyl groups have shown significant antiproliferative effects across various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC₅₀ (µM)% Inhibition
Compound AMDA-MB-4680.7584.83
Compound BSK-MEL-50.8081.58
Compound CT-47D0.6790.47

These results indicate that the structural features of such compounds, including the presence of halogens and trifluoromethyl groups, may enhance their biological activity against cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, some studies suggest that these compounds can inhibit the activity of enzymes such as EGFR and Src, which are critical in cancer progression .

Case Studies

  • Case Study on EGFR Inhibition :
    • A study evaluated the inhibitory effects of a related compound on the epidermal growth factor receptor (EGFR). The compound demonstrated an IC₅₀ value of 0.24 µM, indicating potent inhibition that could be leveraged for therapeutic applications in cancers driven by EGFR signaling .
  • Case Study on Cytotoxicity :
    • Another investigation assessed the cytotoxic effects of various derivatives against a panel of cancer cell lines, revealing that modifications in the pyridine ring significantly influenced their potency and selectivity .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary assessments indicate that compounds with similar structures exhibit favorable absorption rates and metabolic stability . Toxicity studies are essential to ensure safety; however, specific data on the toxicity of this compound remains limited.

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